N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a heterocyclic compound featuring a hexahydroquinazolinone core substituted with a 2-hydroxyethyl group at the N1 position and a thioacetamide side chain at C2.
Properties
IUPAC Name |
N-benzyl-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-11-10-22-16-9-5-4-8-15(16)18(21-19(22)25)26-13-17(24)20-12-14-6-2-1-3-7-14/h1-3,6-7,23H,4-5,8-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUKAQVJJXUKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiinflammatory Activity
Research indicates that compounds similar to N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit significant anti-inflammatory properties. These properties are often attributed to the inhibition of lipoxygenase enzymes, which play a critical role in the inflammatory response. Inhibition of these enzymes can be beneficial in treating conditions such as asthma and arthritis .
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound may also demonstrate neuroprotective effects. Compounds containing the hexahydroquinazolin structure are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Inhibition of Lipoxygenase
In a study examining the anti-inflammatory effects of similar compounds, researchers found that N-benzyl derivatives effectively inhibited lipoxygenase activity. This inhibition was linked to reduced production of leukotrienes, which are mediators of inflammation .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of hexahydroquinazolin derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as anticancer agents .
Comparison with Similar Compounds
Structural Features
The target compound shares key motifs with other heterocyclic systems:
Reactivity and Functional Group Interactions
- Thioacetamide vs. Oxazepine/Acetamide : The sulfur atom in the target compound’s thioacetamide may confer higher nucleophilicity compared to oxygen-containing analogs (e.g., benzoxazepine in ), influencing binding to metal ions or cysteine proteases .
- Hydroxyethyl Substitution : The 2-hydroxyethyl group could enhance solubility and hydrogen-bonding interactions relative to purely hydrophobic substituents (e.g., benzyl in or aryl in ) .
- Coumarin vs. Quinazolinone: The coumarin system () offers UV-vis activity, whereas the saturated quinazolinone core in the target compound may improve metabolic stability .
Q & A
Basic Research Questions
Q. What are the typical synthetic pathways for N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, starting with the formation of the quinazolinone core via cyclization of precursors (e.g., substituted thioureas or carbamates). Subsequent steps include thioether linkage formation between the quinazolinone and acetamide moieties, followed by N-benzylation. Key reaction conditions include controlled temperature (60–100°C), anhydrous solvents (e.g., DMF or THF), and catalysts like triethylamine. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) verifies molecular weight, and Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., carbonyl, thioether). X-ray crystallography may resolve stereochemical ambiguities .
Q. What biological activities are associated with this compound?
- Methodological Answer : Preliminary studies suggest anti-inflammatory and anticancer properties, likely mediated through enzyme inhibition (e.g., COX-2) or receptor modulation (e.g., EGFR). Activity is structure-dependent, with the quinazolinone and thioacetamide moieties critical for target interaction. Standard assays include MTT for cytotoxicity and ELISA for cytokine profiling .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Yield optimization requires balancing reaction parameters:
- Temperature : 70–80°C for cyclization steps to minimize side products.
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Catalysts : Use of Pd/C or DMAP for selective benzylation.
Design of Experiments (DoE) frameworks can statistically identify optimal conditions .
Q. What strategies are effective for elucidating its mechanism of action?
- Methodological Answer : Combine in silico molecular docking (e.g., AutoDock Vina) with in vitro assays. Surface Plasmon Resonance (SPR) quantifies binding affinity to targets like kinases. CRISPR-Cas9 gene editing can validate target relevance by knocking out putative receptors and observing activity loss .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies:
- Reproducibility : Replicate studies across independent labs.
- Meta-analysis : Pool data from multiple sources to identify trends.
- Quality Control : Validate compound purity via HPLC-MS before testing .
Q. What structural modifications enhance its activity or selectivity?
- Methodological Answer : SAR studies suggest:
- Quinazolinone substitution : Electron-withdrawing groups (e.g., -NO₂) at C-4 improve enzyme inhibition.
- Benzyl group variation : Fluorinated benzyls enhance blood-brain barrier penetration.
Computational QSAR models predict optimal substituents, validated by synthesis and testing .
Q. What methodologies are recommended for toxicity profiling?
- Methodological Answer : Conduct tiered testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
